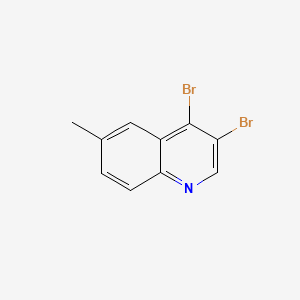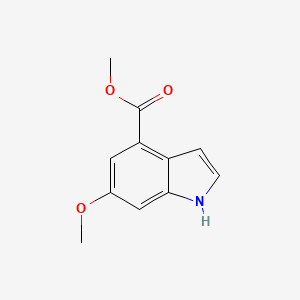![molecular formula C8H12N2 B573234 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine CAS No. 159454-90-7](/img/structure/B573234.png)
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine typically involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Aplicaciones Científicas De Investigación
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: It may inhibit specific enzymes involved in disease processes.
Receptor binding: It could bind to certain receptors, modulating their activity.
Signal transduction pathways: It might affect intracellular signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine: The parent compound with similar structural features.
1,3-Dimethylpyrrolo[1,2-a]pyrazine: A derivative with additional methyl groups.
1,4-Dimethylpyrrolo[1,2-a]pyrazine: Another derivative with methyl groups at different positions.
Uniqueness
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
159454-90-7 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.198 |
Nombre IUPAC |
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H12N2/c1-8-3-2-5-10(8)6-4-9-7-8/h4,6-7H,2-3,5H2,1H3 |
Clave InChI |
ADPVLRWGPWEZGX-UHFFFAOYSA-N |
SMILES |
CC12CCCN1C=CN=C2 |
Sinónimos |
Pyrrolo[1,2-a]pyrazine, 6,7,8,8a-tetrahydro-8a-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)

![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)











